molecular formula C10H14O5 B2870866 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2385572-15-4

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2870866
CAS No.: 2385572-15-4
M. Wt: 214.217
InChI Key: YROCENNZMAOZBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure.

    Medicine: While not used directly in medicine, it serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: Its applications in industry are limited, but it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclo[3.2.1]octane ring system allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid include other oxabicyclo[3.2.1]octane derivatives. These compounds share the bicyclic ring system but may have different functional groups attached, leading to variations in their chemical properties and applications. For example:

    5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

    3-Oxabicyclo[3.2.1]octane-1,5-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their positions on the bicyclic ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROCENNZMAOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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